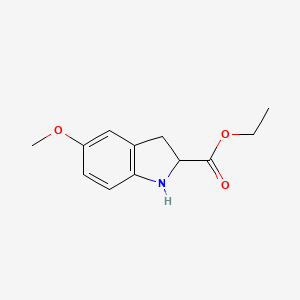

2,3-Dihydro-5-methoxy-1H-indole-2-carboxylic acid ethyl ester

Numéro de catalogue B8421484

Poids moléculaire: 221.25 g/mol

Clé InChI: YHGOLYCXDZAVAQ-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US04396773

Procedure details

A three neck 3-liter round bottom flask equipped with a mechanical stirrer, water condenser, and a gas inlet tube was charged with 500 ml. of absolute ethanol and chilled in a dry ice-acetone bath. Dry hydrogen chloride gas was added at a rapid rate for 0.5 hours. Fifty grams of 5-methoxyindole-2-carboxylic acid ethyl ester (B. Heath-Brown and P. G. Philpott, J. Chem. Soc. 1965, 7185) followed by 100 g. of tin metal (30 mesh) were added to the solution with stirring. With the dry ice bath in place, but with no additional cooling the reaction mixture was stirred gently for 6 hours. The crystalline solid that separated was removed by filtration. The mother liquor was evaporated under reduced pressure to give an oil. The oil dissolved in 500 ml. of absolute ethanol, was placed in a 3-liter round bottom flask equipped with a stirrer and thermometer, and chilled to 10°. Gaseous ammonia was bubbled into the mixture until the pH was 9 (by wet pH paper) and the mixture was allowed to stand at 10° for one hour. The while precipitate was filtered and the filtrate was evaporated on a rotary evaporator to dryness. The initial white precipitate and the residue from the evaporation were combined and triturated repeatedly with warm ether. The combined ether triturates were washed with a sodium chloride solution (a water:saturated salt solution, 1:1) with vigorous shaking; whereupon most of the basic tin salts were suspended and separated in the aqueous phase. Both phases were filtered through Celite and separated. The ether solution was dried over magnesium sulfate and evaporated under reduced pressure on the rotary evaporator. The oily residue was dried in vacuo to give 22 g. of d,1-2,3-dihydro-5-methoxy-1H-indole-2-carboxylic acid ethyl ester.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

d,1-2,3-dihydro-5-methoxy-1H-indole-2-carboxylic acid ethyl ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

Cl.[CH2:2]([O:4][C:5]([C:7]1[NH:8][C:9]2[C:14]([CH:15]=1)=[CH:13][C:12]([O:16][CH3:17])=[CH:11][CH:10]=2)=[O:6])[CH3:3].[Sn].C(=O)=O>C(O)C>[CH2:2]([O:4][C:5]([CH:7]1[CH2:15][C:14]2[C:9](=[CH:10][CH:11]=[C:12]([O:16][CH3:17])[CH:13]=2)[NH:8]1)=[O:6])[CH3:3] |^3:17|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(=O)C=1NC2=CC=C(C=C2C1)OC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Sn]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Five

[Compound]

|

Name

|

d,1-2,3-dihydro-5-methoxy-1H-indole-2-carboxylic acid ethyl ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A three neck 3-liter round bottom flask equipped with a mechanical stirrer, water condenser, and a gas inlet tube

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was charged with 500 ml

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

was stirred gently for 6 hours

|

|

Duration

|

6 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crystalline solid that separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mother liquor was evaporated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give an oil

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The oil dissolved in 500 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

thermometer, and chilled to 10°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Gaseous ammonia was bubbled into the mixture until the pH was 9 (by wet pH paper)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The while precipitate was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the filtrate was evaporated on a rotary evaporator to dryness

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The initial white precipitate and the residue from the evaporation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

triturated repeatedly with warm ether

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined ether triturates were washed with a sodium chloride solution (a water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separated in the aqueous phase

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Both phases were filtered through Celite

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separated

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The ether solution was dried over magnesium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated under reduced pressure on the rotary evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The oily residue was dried in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 22 g

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)OC(=O)C1NC2=CC=C(C=C2C1)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |